2-(2,2-Dimethoxyethyl)cyclohexan-1-one
Description
2-(2,2-Dimethoxyethyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a dimethoxyethyl group at the 2-position of the cyclohexanone ring. This compound is of interest in synthetic organic chemistry, particularly as a precursor or intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its structure combines a ketone moiety with ether functionalities, imparting unique reactivity and physicochemical properties.
Properties
CAS No. |
51534-80-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h8,10H,3-7H2,1-2H3 |
InChI Key |
AKDXZRPHAALEHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCCCC1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(2,2-Dimethoxyethyl)cyclohexan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2,2-Dimethoxyethyl)cyclohexan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s key structural differentiator is the 2,2-dimethoxyethyl substituent. Comparisons with similar compounds reveal how substituent variations influence properties:
Key Insight: The dimethoxyethyl group in the target compound provides steric bulk and polarity, contrasting with aryl- or amino-substituted analogs that prioritize electronic or binding interactions.
Physicochemical Properties
Substituents critically impact solubility, boiling points, and stability:
- Polarity : The dimethoxyethyl group increases polarity compared to aryl-substituted analogs (e.g., DMXE), enhancing water solubility but reducing lipid membrane permeability .
- Stability: Electron-withdrawing groups (e.g., difluoroacetyl in ) lower the ketone’s reactivity toward nucleophiles, whereas amino groups (e.g., in Methoxmetamine ) may lead to instability under acidic conditions.
- Melting/Boiling Points: Limited data are available, but analogs with aromatic rings (e.g., 2-(3-methoxyphenyl) derivatives ) generally exhibit higher melting points due to crystallinity induced by π-stacking.
Analytical Characterization
Techniques such as NMR, GC-MS, and IR are critical for distinguishing structural analogs:
- NMR : The dimethoxyethyl group’s protons resonate as singlet(s) near δ 3.3–3.5 ppm (methoxy) and δ 1.5–2.5 ppm (methylene), contrasting with aryl protons (δ 6.5–7.5 ppm) in Methoxmetamine .
- Mass Spectrometry: Fragmentation patterns differ; for example, Methoxmetamine undergoes cleavage at the amino group (m/z 58 for methylamino), while the dimethoxyethyl derivative may lose methoxy fragments (m/z 45) .
Pharmacological and Functional Differences
- Amino-substituted analogs (e.g., Methoxmetamine, DMXE) exhibit NMDA receptor antagonism, mimicking ketamine’s dissociative effects .
- Aryl-substituted derivatives show varied potency; 3-methoxyphenyl groups enhance binding affinity compared to alkyl chains .
- Electron-deficient groups (e.g., difluoroacetyl) may reduce CNS activity but improve suitability as synthetic intermediates .
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